molecular formula C22H37ClN2O3 B13756442 Carbanilic acid, o-(heptyloxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride CAS No. 60558-21-6

Carbanilic acid, o-(heptyloxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride

Cat. No.: B13756442
CAS No.: 60558-21-6
M. Wt: 413.0 g/mol
InChI Key: RJFQUACFSCGTQE-UHFFFAOYSA-N
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Description

Carbanilic acid, o-(heptyloxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride is a bioactive chemical compound. It is known for its potential applications in various scientific research fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a carbanilic acid moiety, a heptyloxy group, and a hexahydro-1H-azepin-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbanilic acid, o-(heptyloxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride typically involves the esterification of carbanilic acid with the appropriate alcohol, followed by the introduction of the hexahydro-1H-azepin-1-yl group. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes, utilizing advanced equipment and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Carbanilic acid, o-(heptyloxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Carbanilic acid, o-(heptyloxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Carbanilic acid, o-(heptyloxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Carbanilic acid, m-((pentyloxy)methyl)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride
  • Carbanilic acid, m-((hexyloxy)methyl)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride

Uniqueness

Carbanilic acid, o-(heptyloxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. The presence of the heptyloxy group and the hexahydro-1H-azepin-1-yl moiety differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

CAS No.

60558-21-6

Molecular Formula

C22H37ClN2O3

Molecular Weight

413.0 g/mol

IUPAC Name

2-(azepan-1-ium-1-yl)ethyl N-(2-heptoxyphenyl)carbamate;chloride

InChI

InChI=1S/C22H36N2O3.ClH/c1-2-3-4-7-12-18-26-21-14-9-8-13-20(21)23-22(25)27-19-17-24-15-10-5-6-11-16-24;/h8-9,13-14H,2-7,10-12,15-19H2,1H3,(H,23,25);1H

InChI Key

RJFQUACFSCGTQE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=CC=C1NC(=O)OCC[NH+]2CCCCCC2.[Cl-]

Origin of Product

United States

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